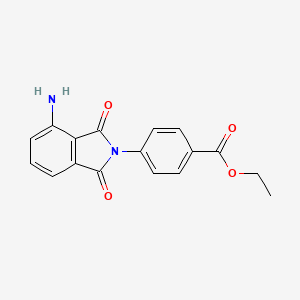
2-(1H-indol-3-yl)-N-tritylethanamine
描述
2-(1H-indol-3-yl)-N-tritylethanamine is a compound that belongs to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features an indole moiety, which is a bicyclic structure consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The trityl group (triphenylmethyl) attached to the nitrogen atom of the ethanamine chain provides steric hindrance and stability to the molecule.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1H-indol-3-yl)-N-tritylethanamine typically involves the following steps:
Formation of the Indole Moiety: The indole ring can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Attachment of the Ethanamine Chain: The ethanamine chain can be introduced via a nucleophilic substitution reaction, where an appropriate halide (e.g., bromoethane) reacts with the indole derivative.
Introduction of the Trityl Group: The trityl group can be attached to the nitrogen atom of the ethanamine chain through a reaction with trityl chloride in the presence of a base like pyridine.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and catalysts.
化学反应分析
Types of Reactions
2-(1H-indol-3-yl)-N-tritylethanamine can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-3-carboxylic acid derivatives.
Reduction: The compound can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the C-3 position.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents like halogens (e.g., bromine) or nitrating agents (e.g., nitric acid) can be used under controlled conditions.
Major Products Formed
Oxidation: Indole-3-carboxylic acid derivatives.
Reduction: Indoline derivatives.
Substitution: Halogenated or nitrated indole derivatives.
科学研究应用
2-(1H-indol-3-yl)-N-tritylethanamine has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound can be used in the study of indole-based signaling pathways and as a probe for biological assays.
Medicine: Indole derivatives are known for their pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This compound can be explored for similar therapeutic potentials.
Industry: It can be used in the development of dyes, pigments, and other industrial chemicals.
作用机制
The mechanism of action of 2-(1H-indol-3-yl)-N-tritylethanamine involves its interaction with various molecular targets and pathways. The indole moiety can interact with biological receptors, enzymes, and proteins, influencing cellular processes. The trityl group provides steric hindrance, which can affect the binding affinity and specificity of the compound.
相似化合物的比较
Similar Compounds
2-(1H-Indol-3-yl)quinazolin-4(3H)-one: Known for its antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.
Indole-3-acetic acid: A plant hormone involved in the regulation of plant growth and development.
Indole-3-carbinol: Found in cruciferous vegetables and known for its anticancer properties.
Uniqueness
2-(1H-indol-3-yl)-N-tritylethanamine is unique due to the presence of the trityl group, which provides enhanced stability and steric hindrance. This structural feature can influence its reactivity and interaction with biological targets, making it a valuable compound for various research applications.
属性
IUPAC Name |
2-(1H-indol-3-yl)-N-tritylethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H26N2/c1-4-12-24(13-5-1)29(25-14-6-2-7-15-25,26-16-8-3-9-17-26)31-21-20-23-22-30-28-19-11-10-18-27(23)28/h1-19,22,30-31H,20-21H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXECCMWWXQDAGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)NCCC4=CNC5=CC=CC=C54 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H26N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-({[4-(3,4-dimethylphenoxy)phenyl]amino}carbonyl)-3-nitrobenzoic acid](/img/structure/B3824640.png)
![[2-(4-Amino-1,3-dioxoisoindol-2-yl)phenyl] acetate](/img/structure/B3824641.png)


![4-{5-[(4-CARBOXYPHENYL)CARBAMOYL]-1,3-DIOXOISOINDOL-2-YL}BENZOIC ACID](/img/structure/B3824683.png)
![4-[5-(4-aminophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]phenyl acetate](/img/structure/B3824688.png)
![2-[Bis(ethylsulfonyl)methylidene]-5-phenyl-1,3-oxazolidine](/img/structure/B3824689.png)
![N-{[3-(2-chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]methyl}-2,2-dimethyltetrahydro-2H-pyran-4-amine](/img/structure/B3824699.png)
![2-(1H-indol-3-yl)-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide](/img/structure/B3824705.png)

![4,4'-[2,2-propanediylbis(4,1-phenyleneoxy)]diphthalic acid](/img/structure/B3824714.png)
![(4-{[4-(2-quinolinyl)-1-piperazinyl]sulfonyl}phenyl)amine](/img/structure/B3824720.png)
![N-allyl-7-(2,3-dimethoxybenzyl)-6-oxo-2,7-diazaspiro[4.5]decane-2-carboxamide](/img/structure/B3824728.png)
![2-({[3-({[(2-methylphenoxy)methyl]amino}carbonyl)phenyl]amino}carbonyl)benzoic acid](/img/structure/B3824737.png)
